1-methyl-1H-benzo[d]imidazole-6-carbaldehyde
Overview
Description
1-methyl-1H-benzo[d]imidazole-6-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoluminescence Properties and Solution Behavior :
- The organic ligand 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde, related to the query compound, was used in the synthesis of zinc(II) mononuclear complexes. These complexes exhibited different photoluminescence properties under UV light, attributed to their distinct structural isomers induced by terminal anions (Li et al., 2019).
Synthesis of Imidazole Derivatives :
- A study on the synthesis of 4-methyl-5-imidazole carbaldehyde derivatives, which are structurally similar to the query compound, highlighted their potential biological activities. These derivatives were converted into benzoxazole, benzothiazole, and benzoimidazole via a two-step reaction, suggesting the versatility of such compounds in chemical syntheses (Orhan et al., 2019).
Crystal Structure Analysis :
- The crystal structure of a closely related compound, 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde, was determined using X-ray crystallography. This study provides insights into the molecular arrangement and could be significant for understanding the properties of similar compounds (Selvanayagam et al., 2010).
Synthesis of Novel Imidazoles :
- Research on the synthesis of novel functionalized hydantoin derivatives, including those derived from imidazole carbaldehydes, demonstrated the potential of these compounds in chemical synthesis. The study highlighted microwave-assisted synthesis techniques, which could be applicable for similar compounds (Kamila et al., 2011).
Antimicrobial Activity :
- A compound structurally akin to the query, 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide, demonstrated antimicrobial action. This suggests potential biomedical applications for similar compounds (Ch, 2022).
Mechanism of Action
Target of Action
1-Methyl-1H-benzo[d]imidazole-6-carbaldehyde, also known as 3-methylbenzimidazole-5-carbaldehyde, is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives have been reported to interact with various targets, leading to a wide range of biological activities
Biochemical Pathways
Imidazole derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities
Result of Action
Imidazole derivatives have been reported to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects
Properties
IUPAC Name |
3-methylbenzimidazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-6-10-8-3-2-7(5-12)4-9(8)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOWVKAZVUBJDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625816 | |
Record name | 1-Methyl-1H-benzimidazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181867-19-6 | |
Record name | 1-Methyl-1H-benzimidazole-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181867-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-benzimidazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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